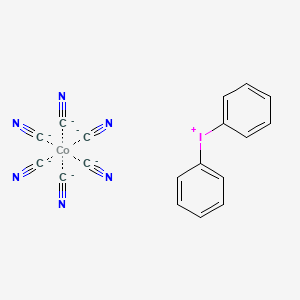
Cobalt;diphenyliodanium;hexacyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;diphenyliodanium;hexacyanide is a complex compound that combines cobalt, diphenyliodanium, and hexacyanide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;diphenyliodanium;hexacyanide typically involves the reaction of cobalt salts with diphenyliodanium and hexacyanide ions under controlled conditions. One common method involves the use of cobalt chloride, diphenyliodanium chloride, and potassium hexacyanoferrate in an aqueous solution. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent product quality. The final product is typically purified through filtration and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;diphenyliodanium;hexacyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox behavior is particularly notable, as it can participate in electron transfer processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or nonaqueous solutions, depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(II) species.
Wissenschaftliche Forschungsanwendungen
Cobalt;diphenyliodanium;hexacyanide has several scientific research applications:
Electrochemistry: The compound’s redox properties make it useful in studying electron transfer processes and developing electrochemical sensors.
Catalysis: It serves as a catalyst in various organic reactions, including hydrosilylation and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Science: It is employed in the removal of pollutants from water through catalytic degradation processes.
Wirkmechanismus
The mechanism of action of cobalt;diphenyliodanium;hexacyanide involves its ability to undergo redox reactions, which facilitate electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of intermediate species that participate in the overall reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ferricyanide: Similar to cobalt;diphenyliodanium;hexacyanide, potassium ferricyanide is a hexacyanide compound with notable redox properties.
Cobalt hexacyanoferrate: This compound shares the cobalt and hexacyanide components and exhibits similar electrochemical behavior.
Uniqueness
This compound is unique due to the presence of the diphenyliodanium moiety, which imparts distinct chemical properties and enhances its catalytic activity in certain reactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
79502-65-1 |
|---|---|
Molekularformel |
C18H10CoIN6-5 |
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
cobalt;diphenyliodanium;hexacyanide |
InChI |
InChI=1S/C12H10I.6CN.Co/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2;/h1-10H;;;;;;;/q+1;6*-1; |
InChI-Schlüssel |
AZLXEJDBMJIXOS-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


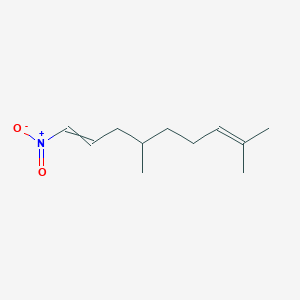

![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
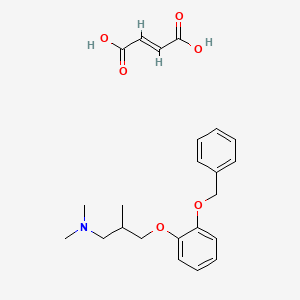


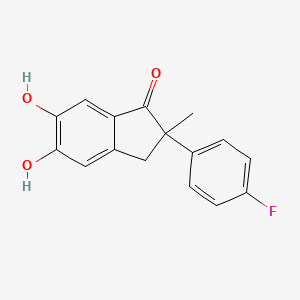
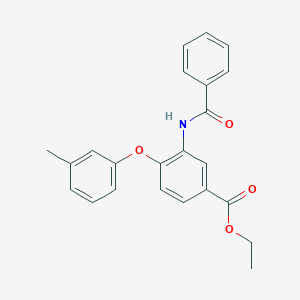
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
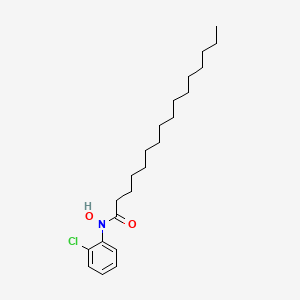
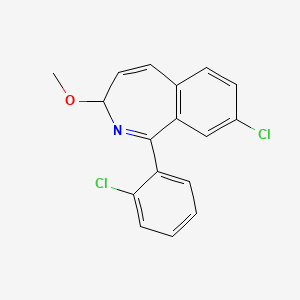
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

